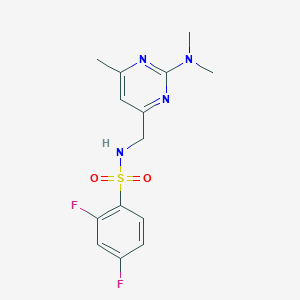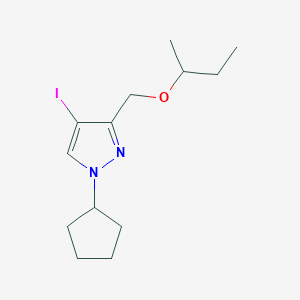
3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to reduce inflammation in animal models of arthritis and colitis. Furthermore, the compound has demonstrated antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole in lab experiments is its potent biological activity. It can be used as a positive control in various assays to test the efficacy of other compounds. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of the compound is its potential toxicity, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole. One potential direction is the development of more potent analogs with improved pharmacokinetic properties. Additionally, the compound could be used as a starting point for the development of new anti-inflammatory, anti-cancer, and anti-bacterial drugs. Furthermore, the compound could be studied for its potential applications in materials science, such as in the development of new sensors or catalysts.
In conclusion, 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a promising compound with potent biological activity. It has been studied extensively for its potential applications in various fields and has demonstrated anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are limitations to its use in lab experiments, the compound has several advantages, including its ease of synthesis and availability. Future research on this compound could lead to the development of new drugs and materials with a wide range of applications.
Métodos De Síntesis
The synthesis of 3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole involves the reaction of 1-cyclopentyl-3-(sec-butoxymethyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. Additionally, the compound has been used as a building block for the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
3-(butan-2-yloxymethyl)-1-cyclopentyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-3-10(2)17-9-13-12(14)8-16(15-13)11-6-4-5-7-11/h8,10-11H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZOHDAWLMWRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1I)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

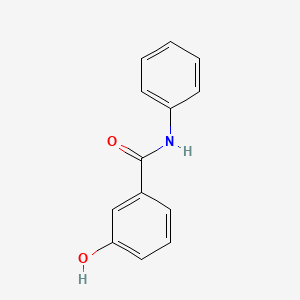
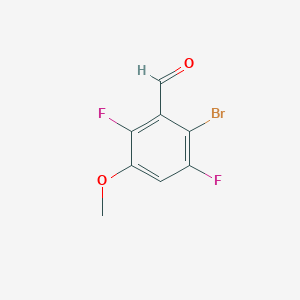
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

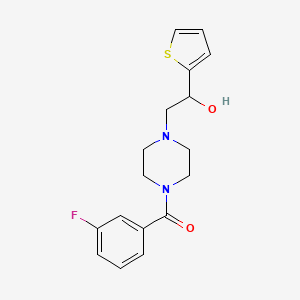
![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)
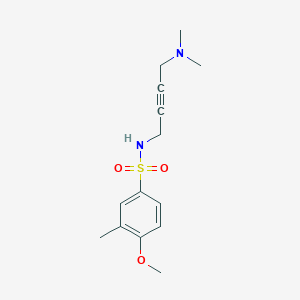

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)

![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)

